molecular formula C24H54NO6P B12690509 Einecs 308-611-7 CAS No. 98143-46-5

Einecs 308-611-7

Cat. No.: B12690509
CAS No.: 98143-46-5
M. Wt: 483.7 g/mol
InChI Key: KZDPBMZYLHSSLB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an aromatic compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

In an industrial setting, the production of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinones, hydroquinones, and aromatic derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor in redox reactions, influencing cellular oxidative stress and signaling pathways. It may also interact with enzymes and proteins, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

    2,5-hexanedione: Another quinone derivative with similar chemical properties.

    9,10-dihydrophenanthrene: A related aromatic compound with comparable reactivity.

    2-phenyl-1H-benzimidazole: Shares some structural similarities and undergoes similar types of reactions.

Uniqueness

8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

98143-46-5

Molecular Formula

C24H54NO6P

Molecular Weight

483.7 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;icosyl dihydrogen phosphate

InChI

InChI=1S/C20H43O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;6-3-1-5-2-4-7/h2-20H2,1H3,(H2,21,22,23);5-7H,1-4H2

InChI Key

KZDPBMZYLHSSLB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO

Origin of Product

United States

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